3-Bromo-5-methyl-1-benzofuran
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Overview
Description
3-Bromo-5-methyl-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 5-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1-benzofuran can be achieved through several methods. One common approach involves the bromination of 5-methyl-1-benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Another method involves the cyclization of appropriate precursors. For instance, the cyclization of 2-bromo-4-methylphenol with ethyl bromoacetate in the presence of a base like potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 5-position can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzofuran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-1-benzofuran varies depending on its application. In antimicrobial research, the compound is believed to disrupt microbial cell membranes or interfere with essential enzymatic processes . In anticancer studies, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the inhibition of protein kinases or the activation of caspases .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
3-Methyl-1-benzofuran:
3-Bromo-1-benzofuran: Similar structure but without the methyl group, leading to variations in its chemical properties and uses.
Uniqueness
3-Bromo-5-methyl-1-benzofuran is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrO |
---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
3-bromo-5-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7BrO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-5H,1H3 |
InChI Key |
YNSHAXUEWVBDRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2Br |
Origin of Product |
United States |
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